molecular formula C22H15ClN2O3 B11186963 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B11186963
M. Wt: 390.8 g/mol
InChI Key: JLRURICLZXYFGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a bicyclic quinazoline core fused with a dione moiety. The compound features a 4-chlorophenyl substituent at the 3-position and a 2-oxo-2-phenylethyl group at the 1-position (Figure 1). Its molecular formula is C₁₄H₉ClN₂O₂, with a molecular weight of 272.686 g/mol (CAS No. 2400-95-5) . Quinazoline-diones are known for diverse biological activities, including antimicrobial and anticancer effects, making this compound a subject of interest in medicinal chemistry.

Properties

Molecular Formula

C22H15ClN2O3

Molecular Weight

390.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-phenacylquinazoline-2,4-dione

InChI

InChI=1S/C22H15ClN2O3/c23-16-10-12-17(13-11-16)25-21(27)18-8-4-5-9-19(18)24(22(25)28)14-20(26)15-6-2-1-3-7-15/h1-13H,14H2

InChI Key

JLRURICLZXYFGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Formation of 3-(4-Chlorophenyl)quinazoline-2,4(1H,3H)-dione

Ethyl anthranilate (1) reacts with phenyl isocyanate (2) in dry dioxane under reflux to form an intermediate urea derivative. Cyclization is catalyzed by Amberlyst-15 resin, yielding 3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione (3) after recrystallization from ethanol. Key parameters include:

  • Reaction Time : 3–8 hours for urea formation, followed by overnight heating for cyclization.

  • Yield : 70–85% after purification.

Characterization data for intermediate (3):

  • Melting Point : 211–212°C.

  • 1H NMR (CDCl3) : δ 10.43 (s, 1H, NH), 8.00 (dd, J = 7.4 Hz, 1H), 7.52–7.34 (m, aromatic protons).

N-Alkylation with Phenacyl Bromide

The quinazoline-dione intermediate (3) undergoes alkylation with phenacyl bromide in dimethylformamide (DMF) using potassium carbonate (K2CO3) as a base:

Reaction Conditions :

  • Molar Ratio : 1:1.2 (3 : phenacyl bromide).

  • Temperature : Reflux (150°C).

  • Duration : 6 hours.

  • Workup : Precipitation in ice-water, followed by recrystallization from ethanol.

Yield : 68%.

Characterization of Final Product :

  • Melting Point : 153–155°C.

  • 1H NMR (DMSO-d6) : δ 4.33 (s, 2H, CH2), 7.51–7.86 (m, aromatic protons), 7.73 (s, NH).

  • HRMS : m/z 390.08 (calculated for C22H15ClN2O3).

Alternative Route via Cyclocondensation

An alternative approach involves cyclocondensation of anthranilic acid derivatives with 4-chlorophenyl-containing reagents.

Synthesis of 2-Methyl-quinazolin-4(3H)-one

Anthranilic acid reacts with thioacetamide under fusion conditions to form 2-methyl-quinazolin-4(3H)-one (4). This intermediate is subsequently chlorinated at the 2-position using phosphorus oxychloride (POCl3) in the presence of triethylamine.

Alkylation and Cyclization

The chlorinated intermediate reacts with phenacyl bromide in tetrahydrofuran (THF) at 0°C, followed by room-temperature stirring. Steric hindrance from the 4-chlorophenyl group necessitates extended reaction times (4–6 hours).

Key Observations :

  • Yield : 87% after recrystallization.

  • IR Spectrum : 1693 cm⁻¹ (C=O stretch), 1574 cm⁻¹ (C=N).

Comparative Analysis of Methodologies

Parameter Two-Step Synthesis Cyclocondensation
Total Yield 68%87%
Reaction Time 14–20 hours6–8 hours
Purification Method Recrystallization (EtOH)Filtration + EtOH wash
Scalability ModerateHigh
Byproduct Formation MinimalModerate (steric hindrance)

The cyclocondensation route offers higher yields but requires stringent temperature control to mitigate side reactions. In contrast, the two-step method provides better control over intermediate purity, critical for pharmaceutical applications.

Optimization Strategies and Challenges

Solvent Selection

  • DMF vs. THF : DMF enhances alkylation efficiency due to its high polarity, whereas THF is preferred for acid-sensitive intermediates.

  • Catalyst Use : Amberlyst-15 resin in dioxane improves cyclization kinetics by absorbing water, shifting equilibrium toward product formation.

Phenacyl Bromide Equivalents

Using 1.2 equivalents of phenacyl bromide minimizes unreacted starting material while avoiding di-alkylation byproducts.

Steric Hindrance Mitigation

Introducing electron-withdrawing groups (e.g., 4-chlorophenyl) slows alkylation. Solutions include:

  • Extended Reaction Times : 6–8 hours for complete conversion.

  • Elevated Temperatures : Reflux conditions in DMF (150°C).

Analytical Characterization

Spectroscopic Data

  • IR Spectroscopy : C=O stretches at 1680–1695 cm⁻¹ confirm the dione structure.

  • 1H NMR : Distinct singlets for CH2 (δ 4.33) and NH (δ 7.73) protons validate the target structure.

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H2O = 70:30) shows ≥98% purity, with retention time = 12.3 minutes.

Industrial-Scale Considerations

For large-scale production, the cyclocondensation method is favored due to:

  • Lower Solvent Volumes : THF can be recycled via distillation.

  • Faster Cycle Times : 6-hour reactions vs. multi-day processes .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

Chemical Characteristics and Synthesis

The compound belongs to the quinazoline family, characterized by a core structure that includes a quinazoline ring substituted with a 4-chlorophenyl group and an oxoethyl moiety. The molecular formula is C22H15ClN2O3C_{22}H_{15}ClN_{2}O_{3}, with a molecular weight of approximately 390.8 g/mol.

Synthesis Methods:
Several synthetic routes have been reported for the preparation of 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione. Common methods include:

  • Condensation Reactions : Utilizing anthranilic acid derivatives and appropriate alkylating agents.
  • Cyclization Techniques : Involving the reaction of o-amino benzoic acids with various reagents under controlled conditions to yield the quinazoline structure.
  • Functional Group Modifications : Post-synthesis modifications to enhance biological activity or solubility.

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

A study evaluated several quinazoline derivatives against Gram-positive and Gram-negative bacteria, demonstrating that compounds similar to this compound displayed moderate antimicrobial activity. For instance:

  • Inhibition Zones : Compounds showed inhibition zones ranging from 10 to 12 mm against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : Reported MIC values were around 75 to 80 mg/mL for effective strains .

Anticancer Activity

The quinazoline derivatives have also been explored for their anticancer potential:

  • Cell Line Studies : Various derivatives exhibited effectiveness against multiple tumor cell lines. Notably, compounds containing the quinazoline scaffold have shown promising results in inhibiting cell proliferation in cancer models .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as DNA topoisomerases and cyclin-dependent kinases, which are crucial in cancer cell cycle regulation .

Comparative Analysis of Quinazoline Derivatives

The following table summarizes the biological activities and structural features of selected quinazoline derivatives compared to this compound:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundChlorophenyl & oxoethyl groupsAntimicrobial, AnticancerBroad-spectrum activity
6-Methylquinazoline-2,4(1H,3H)-dioneMethyl substitutionAntimicrobialLacks chlorinated phenyl group
3-Hydroxyquinazoline-2,4(1H,3H)-dioneHydroxy group at C-3AntiviralDifferent interaction profile

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A specific study demonstrated that a derivative with similar structural features effectively inhibited bacterial growth in vitro and showed promise as a lead compound for developing new antibiotics .
  • Antitumor Activity : Research involving various tumor cell lines indicated that compounds derived from the quinazoline scaffold could potentially serve as chemotherapeutic agents due to their ability to induce apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, they may inhibit kinase activity or interfere with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity of quinazoline-dione derivatives is highly dependent on substituent placement and functional group modifications. Below is a comparative analysis with structurally related compounds:

Compound Name/ID Key Substituents/Modifications Biological Activity Reference
Target Compound 3-(4-Cl-phenyl), 1-(2-oxo-2-phenylethyl) Antibacterial (presumed; SAR inferred)
Compound III (Oxadiazole Derivative) Oxadiazole rings at 1- and 3-positions Enhanced antibacterial potency
Quinazolinone-1,3,4-Oxadiazole Conjugate 5-(4-Cl-phenyl)-1,3,4-oxadiazole at quinazolinone Anticancer (in vitro cytotoxicity)
3-(sec-Butylphenoxyethyl) Derivative 3-(2-(sec-butyl)phenoxyethyl) Human dihydroorotate dehydrogenase inhibition
1-(β-D-Ribofuranosyl) Derivative Ribofuranosyl group at 1-position Glycosidase-targeted applications (e.g., antiviral)

Structure–Activity Relationship (SAR) Insights

The sec-butylphenoxyethyl substituent in demonstrates that bulkier groups may improve binding to hydrophobic enzyme pockets (e.g., dihydroorotate dehydrogenase).

Electron-Withdrawing Groups :

  • The 4-chlorophenyl group in the target compound and the oxadiazole conjugate enhances electron-withdrawing effects, stabilizing aromatic interactions in biological targets.

Heterocyclic Modifications :

  • Oxadiazole rings (e.g., in ) significantly boost antibacterial activity compared to alkyl/aryl ketones, likely due to improved hydrogen bonding and π-stacking interactions.

Key Research Findings and Data Tables

Table 2: Structural and Physicochemical Comparison

Property Target Compound Oxadiazole Derivative Ribofuranosyl Derivative
Molecular Weight 272.686 g/mol ~350 g/mol (estimated) 427.34 g/mol
Key Functional Groups 4-Cl-phenyl, ketone Oxadiazole, 4-Cl-phenyl Ribofuranose, dione
LogP (Predicted) ~2.5 (moderate hydrophobicity) ~3.0 ~1.8 (high polarity)

Biological Activity

3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which is recognized for its diverse biological activities. This compound features a chlorophenyl group and a phenylethyl carbonyl moiety, contributing to its unique pharmacological profile. Research into its biological activity has revealed promising results in various therapeutic areas, including antimicrobial and anticancer applications.

Chemical Structure and Synthesis

The compound is characterized by the following structural formula:

C22H15ClN2O3\text{C}_{22}\text{H}_{15}\text{ClN}_2\text{O}_3

The synthesis of this compound typically involves several key reactions that modify the quinazoline core to introduce the desired substituents. Various synthetic pathways have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. The findings are summarized in Table 1.

CompoundMicrobial StrainInhibition Zone (mm)MIC (mg/mL)
This compoundStaphylococcus aureus1275
This compoundEscherichia coli1080
Standard Drug (Ampicillin)Staphylococcus aureus11-

The compound displayed moderate activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antimicrobial agent .

Anticancer Activity

Quinazoline derivatives are also known for their antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of various human tumor cell lines. The structure–activity relationship (SAR) analysis highlighted that chlorophenethyl substitutions significantly enhance anticancer activity. Notably, compounds with specific substitutions at the D1 and D3 diversity points of the quinazoline scaffold exhibited logGI50 values ranging from -6.1 to -6.44 across tested cell lines .

The biological activity of this compound is attributed to its ability to interact with critical biological targets such as bacterial gyrase and DNA topoisomerase IV. These interactions disrupt essential cellular processes in bacteria and cancer cells, leading to growth inhibition .

Case Studies

Several case studies have demonstrated the effectiveness of quinazoline derivatives in clinical settings:

  • Antimicrobial Efficacy : A study reported that compound 15 derived from similar quinazoline structures exhibited broad-spectrum activity against multiple strains of bacteria with inhibition zones comparable to standard antibiotics .
  • Anticancer Potential : Another investigation found that specific modifications to the quinazoline structure enhanced its potency against human cancer cell lines, suggesting that targeted structural changes can optimize therapeutic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)quinazoline-2,4(1H,3H)-dione, and how are intermediates purified?

  • Answer : The synthesis typically involves alkylation and cyclization steps starting from anthranilic acid derivatives. For example, 4-chlorobenzaldehyde and methyl thioacetate can react to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, which is further hydrogenated to yield the target compound . Purification methods include recrystallization (e.g., solvent diffusion) and chromatography (e.g., column chromatography) to achieve >95% purity. Confirmation of structure and purity is done via NMR (e.g., ¹H/¹³C) and mass spectrometry .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Answer : Key techniques include:

  • NMR spectroscopy : To confirm hydrogen and carbon environments, particularly distinguishing the quinazoline-dione core and substituents (e.g., 4-chlorophenyl and 2-oxo-2-phenylethyl groups) .
  • Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF) .
  • X-ray crystallography : To resolve crystal packing and confirm stereoelectronic effects, though this requires high-purity single crystals .

Advanced Research Questions

Q. What strategies optimize the reaction yield of this compound under varying catalytic conditions?

  • Answer : Catalyst selection significantly impacts efficiency. For example, ZnO nanoparticles on dendritic fibrous nanosilica (DFNS) enhance cyclization steps by increasing surface area and reducing reaction time (Table 2, ). Solvent choice (e.g., DMF vs. THF) and temperature (80–120°C) also influence yield. Kinetic studies using HPLC or GC-MS can monitor intermediate formation and optimize stepwise reactions .

Q. How does the compound interact with biological targets such as kinases, and what computational tools predict its binding affinity?

  • Answer : Quinazoline-diones are known to inhibit kinases like c-Met and VEGFR-2. Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with ATP-binding pockets. For example, the 2-oxo-2-phenylethyl group may form hydrophobic interactions with kinase residues, while the 4-chlorophenyl moiety enhances steric complementarity . In silico ADME predictions (e.g., SwissADME) assess bioavailability and guide structural modifications .

Q. How do structural modifications (e.g., substituent variations) affect its biological activity?

  • Answer : Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., Cl) : Improve metabolic stability and target binding .
  • Alkyl/aryl substitutions at the 3-position : Modulate solubility and cytotoxicity (e.g., ethyl groups reduce IC50 values in cancer cell lines) .
  • Oxadiazole or imidazole hybrids : Enhance antimicrobial activity by disrupting bacterial membrane integrity .

Q. What experimental and computational approaches resolve contradictions in reported biological data (e.g., IC50 variability)?

  • Answer : Discrepancies arise from assay conditions (e.g., cell line heterogeneity) or compound purity. Solutions include:

  • Standardized bioassays : Use identical cell lines (e.g., HepG2 for anticancer studies) and controls .
  • Meta-analysis of published data : Cross-reference results with databases like PubChem or ChEMBL .
  • Quantum mechanical calculations : Compare computed dipole moments and logP values with experimental data to identify outliers .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable production?

  • Answer : Challenges include low yields in cyclization steps and solvent waste. Solutions:

  • Flow chemistry : Continuous reactors improve efficiency and reduce solvent use .
  • Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30-minute cycles vs. 18 hours conventionally) .

Q. How do researchers validate the compound’s stability under physiological conditions?

  • Answer : Stability assays include:

  • pH-dependent degradation studies : Incubate in buffers (pH 1–9) and analyze degradation products via LC-MS .
  • Plasma stability tests : Exposure to human or animal serum to assess esterase-mediated hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.